molecular formula C12H12O2 B8404070 3-Ethynyl-benzoic acid isopropyl ester

3-Ethynyl-benzoic acid isopropyl ester

Cat. No. B8404070
M. Wt: 188.22 g/mol
InChI Key: AQXHFARZJSMEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-benzoic acid isopropyl ester is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethynyl-benzoic acid isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-benzoic acid isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethynyl-benzoic acid isopropyl ester

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

propan-2-yl 3-ethynylbenzoate

InChI

InChI=1S/C12H12O2/c1-4-10-6-5-7-11(8-10)12(13)14-9(2)3/h1,5-9H,2-3H3

InChI Key

AQXHFARZJSMEMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-trimethylsilanylethynyl-benzoic acid isopropyl ester (Intermediate 136, 0.6 g, 2.3 mmol) in anhydrous tetrahydrofuran (3 mL) was treated with a 1M solution of tetra-n-butyl ammonium fluoride in tetrahydrofuran (4.6 mL, 4.6 mmol) and the resulting reaction mixture was stirred in an ice bath for 5 min. Water was added and the reaction mixture was extracted with ethyl acetate. The organic phase was washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated to an oil that was purified by flash column chromatography using 5%–30% ethyl acetate in hexane as the eluent to afford the title compound as a solid (0.33 g, 76%).
Name
3-trimethylsilanylethynyl-benzoic acid isopropyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Intermediate 136
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

(Intermediate 136, 0.6 g, 2.3 mmol) in anhydrous tetrahydrofuran (3 mL) was treated with a 1M solution of tetra-n-butyl ammonium fluoride in tetrahydrofuran (4.6 mL, 4.6 mmol) and the resulting reaction mixture was stirred in an ice bath for 5 min. Water was added and the reaction mixture was extracted with ethyl acetate. The organic phase was washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated to an oil that was purified by flash column chromatography using 5%-30% ethyl acetate in hexane as the eluent to afford the title compound as a solid (0.33 g, 76%).
Name
Intermediate 136
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

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